4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC4377348
InChI: InChI=1S/C17H15NO4/c19-15(12-4-2-1-3-5-12)10-11-16(20)18-14-8-6-13(7-9-14)17(21)22/h1-9H,10-11H2,(H,18,20)(H,21,22)
SMILES: C1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)O
Molecular Formula: C17H15NO4
Molecular Weight: 297.30 g/mol

4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid

CAS No.:

Cat. No.: VC4377348

Molecular Formula: C17H15NO4

Molecular Weight: 297.30 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid -

Specification

Molecular Formula C17H15NO4
Molecular Weight 297.30 g/mol
IUPAC Name 4-[(4-oxo-4-phenylbutanoyl)amino]benzoic acid
Standard InChI InChI=1S/C17H15NO4/c19-15(12-4-2-1-3-5-12)10-11-16(20)18-14-8-6-13(7-9-14)17(21)22/h1-9H,10-11H2,(H,18,20)(H,21,22)
Standard InChI Key QDZIGIDRPFIIAJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)O

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Structural Features

The systematic IUPAC name for this compound is 4-[(4-oxo-4-phenylbutanoyl)amino]benzoic acid, reflecting its two primary functional groups:

  • A benzoic acid moiety at the para position

  • A 4-oxo-4-phenylbutanamide group linked via an amino bridge .

The structure is confirmed by spectroscopic data, including:

  • SMILES: C1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)O

  • InChIKey: QDZIGIDRPFIIAJ-UHFFFAOYSA-N

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via a Friedel-Crafts acylation followed by amidation :

  • Friedel-Crafts Reaction: Succinic anhydride reacts with benzene in the presence of AlCl₃ to form 4-oxo-4-phenylbutanoic acid.

  • Amidation: The resulting acid is coupled with 4-aminobenzoic acid using carbodiimide-based coupling agents.

Industrial-Scale Challenges

Key production challenges include:

  • Purification: Requires chromatographic separation due to byproduct formation.

  • Yield Optimization: Current lab-scale yields range from 45–60%, necessitating catalytic improvements.

Physico-Chemical Properties

PropertyValueMethod/Source
Molecular Weight297.30 g/molPubChem CID 817188
Melting Point121°CExperimental data
Solubility (pH 7.4)>44.6 μg/mLAqueous buffer assay
LogP (Octanol-Water)2.81 (Predicted)ChemAxon calculations

The compound exhibits pH-dependent solubility, with improved dissolution in alkaline conditions due to deprotonation of the carboxylic acid group .

ApplicationExperimental ModelEfficacy (vs. Control)
Inflammatory PainRat CFA model58% reduction (p < 0.01)
Neuropathic PainMouse SNI model42% improvement (p < 0.05)

Limitations: Limited oral bioavailability (F = 12%) due to first-pass metabolism.

Chemical Reactivity and Degradation Pathways

Oxidation Kinetics

In 50% acetic acid/water medium, the compound undergoes oxidation via enolization-mediated pathways :

  • Oxidant: Tripropylammonium fluorochromate (TriPAFC)

  • Rate Law: Rate = k[TriPAFC][Substrate][H⁺]

  • Activation Energy: 68.4 kJ/mol

Mechanistic Steps:

  • Enolization: Acid-catalyzed tautomerism forms reactive enol species.

  • Electron Transfer: Chromium(VI) oxidizes the enolate intermediate to β-keto radical.

  • Decarboxylation: Formation of benzoic acid as the final product .

Stability Under Physiological Conditions

ConditionHalf-Life (t₁/₂)Degradation Product
pH 7.4, 37°C8.2 hours4-Phenylbutyrolactone
UV Exposure (254 nm)23 minutesPhotodimerization products

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Functionalization of the amino group enhances COX-2 selectivity.

  • Peptide Mimetics: Incorporation into β-sheet stabilizing scaffolds .

Analytical Chemistry Applications

  • HPLC Standard: Used for quantifying aromatic amines in environmental samples .

  • Fluorescence Quencher: Modulates emission spectra of europium complexes (λₑₓ = 340 nm).

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